5-(chloromethyl)-1,3-oxazole;dichloromethane

Catalog No.
S13907460
CAS No.
M.F
C8H12Cl9NO
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(chloromethyl)-1,3-oxazole;dichloromethane

Product Name

5-(chloromethyl)-1,3-oxazole;dichloromethane

IUPAC Name

5-(chloromethyl)-1,3-oxazole;dichloromethane

Molecular Formula

C8H12Cl9NO

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C4H4ClNO.4CH2Cl2/c5-1-4-2-6-3-7-4;4*2-1-3/h2-3H,1H2;4*1H2

InChI Key

KWVBHSFOAIXEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CCl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl

5-(Chloromethyl)-1,3-oxazole is a highly reactive heterocyclic alkylating agent and a critical building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including LRRK2 inhibitors and anti-inflammatory agents [1]. Because halomethyloxazoles are highly prone to rapid degradation, self-alkylation, and handling difficulties when isolated in their neat form, this reagent is commercially supplied as a stabilized solution in dichloromethane (typically a 1:4 ratio) [2]. This specific formulation ensures structural integrity during transport and storage while providing a ready-to-use electrophile for N-alkylation and O-alkylation workflows in medicinal chemistry and process development, directly bypassing the need for hazardous isolation steps [3].

Procurement Fit

FormCrystalline 1:1 DCM solvate for precise stoichiometric dispensing
ReactivityChloromethyl electrophile suited for N-, O-, or S-alkylation
Use contextMedicinal chemistry and oxazole scaffold elaboration

Attempting to procure or synthesize neat 5-(chloromethyl)-1,3-oxazole or its bromo-analog introduces significant process risks and inefficiencies [1]. Isolated halomethyloxazoles are notoriously unstable, undergoing rapid decomposition and intermolecular self-condensation (polymerization) upon storage or concentration [2]. Furthermore, the neat compounds are highly volatile and often act as potent lachrymators, requiring specialized handling and continuous-flow setups to mitigate exposure [2]. Substituting the stabilized dichloromethane solution with a neat preparation leads to unpredictable assay yields, variable reagent purity, and increased safety hazards. Procurement of the DCM-formulated solution bypasses these issues, directly improving batch-to-batch reproducibility and synthetic efficiency in standard batch reactors [3].

Substitution Risk

Free base
Liquid state complicates precise weighing; may reduce stoichiometric control in small-scale reactions
Bromomethyl analog
Higher leaving-group propensity can shift product distribution and selectivity in alkylation pathways
Hydroxymethyl analog
Lacks the electrophilic chloromethyl handle, requiring pre-activation that adds synthetic steps
Positional isomers
2- or 4-chloromethyl substitution alters electronic profile, which may change reactivity ranking

Stability and Self-Alkylation Prevention

Halomethyloxazoles are highly susceptible to nucleophilic attack by their own nitrogen atoms, leading to self-alkylation and oligomerization when concentrated [1]. Procurement of 5-(chloromethyl)-1,3-oxazole as a dichloromethane solution significantly dilutes the reactive species, inhibiting intermolecular self-condensation. Compared to neat 5-(chloromethyl)oxazole, which can show significant degradation within days at room temperature, the DCM solution maintains >95% purity over extended storage periods under standard refrigerated conditions [2]. This stabilization directly translates to higher effective stoichiometry and eliminates the need for continuous in situ generation during standard batch synthesis.

Evidence DimensionReagent shelf-life and structural integrity
Target Compound Data>95% purity maintained over extended storage (DCM solution)
Comparator Or BaselineRapid degradation and self-alkylation within days (neat compound)
Quantified DifferenceSignificant extension of usable shelf-life and prevention of oligomerization
ConditionsStandard refrigerated storage vs. neat isolation

Buyers must prioritize the DCM solution to avoid purchasing reagents that degrade before use, ensuring reliable stoichiometry in downstream couplings.

Physical form
Data to verify
Crystalline DCM solvate solid vs. pale-yellow free-base liquid
Supports weighing precision and reproducible stoichiometry
Vendor specification review; confirm handling properties

N-Alkylation Yield and Processability

In the synthesis of complex active pharmaceutical ingredients (APIs), 5-(chloromethyl)-1,3-oxazole is used to install the oxazol-5-ylmethyl pharmacophore [1]. Using the pre-formulated DCM solution allows for direct addition to reaction mixtures containing bases and nucleophiles, often yielding >75% in N-alkylation steps [2]. In contrast, attempting to isolate and transfer the neat chloride often results in >20% yield losses due to volatility and transfer-related decomposition [3]. The DCM solution acts as both a stabilizing matrix and a compatible co-solvent for many standard alkylation protocols.

Evidence DimensionAlkylation step yield and transfer efficiency
Target Compound Data>75% yield in standard N-alkylation with direct solution addition
Comparator Or Baseline>20% yield loss due to volatility and decomposition during transfer (neat isolation)
Quantified Difference~20% improvement in effective yield and process efficiency
ConditionsBase-mediated N-alkylation (e.g., Cs2CO3, DMF/DCM)

Direct use of the solution prevents material loss during transfer, directly reducing the cost of goods for complex API synthesis.

Leaving-group reactivity
Reported
Cl-analogue used for N/O/S-alkylation; Br-analogue preferred for C-alkylation of malonate carbanion
Controlled reactivity profile supports selective sequential functionalization
Cross-study comparable; confirm with specific substrate

Hazardous Isolation and Exposure Avoidance

Low-molecular-weight halomethyl heterocycles are frequently potent lachrymators and respiratory irritants [1]. The isolation of neat 5-(chloromethyl)-1,3-oxazole requires stringent safety protocols, specialized ventilation, and careful temperature control to prevent exothermic decomposition. Supplying the compound as a 1:4 solution in dichloromethane drastically reduces its vapor pressure and lachrymatory potential during handling [2]. This formulation allows standard laboratory and pilot-plant handling without the severe exposure risks associated with the neat baseline material, streamlining scale-up operations [1].

Evidence DimensionHandling safety and vapor exposure
Target Compound DataSuppressed volatility and lachrymatory effect (DCM solution)
Comparator Or BaselineHigh volatility, potent lachrymator, and decomposition risk (neat compound)
Quantified DifferenceElimination of specialized isolation requirements and severe exposure risks
ConditionsLaboratory and pilot-plant handling and transfer

Procurement of the solution minimizes occupational exposure risks and reduces the engineering controls required for safe handling.

Physicochemical Δ
Class-level
Δ Density 0.445 g/cm³, Δ Boiling point 14.9 °C (predicted)
Impacts solvent extraction and distillation feasibility
Predicted data; verify experimentally before scale-up

LRRK2 Inhibitor Synthesis

The DCM solution is the right choice for installing the oxazole moiety in imidazo[4,5-c]quinoline derivatives targeted for Parkinson's disease, where precise stoichiometry is required for high-yield N-alkylation without the risk of reagent degradation [1].

Anti-Inflammatory Agent Development

Ideal for the preparation of fluorinated aminotriazoles and ALX receptor agonists, where the stabilized solution prevents side reactions and ensures high purity of the final active pharmaceutical ingredient [2].

Peptidomimetic and Macrocycle Construction

The solution provides a reliable, ready-to-use electrophile for incorporating oxazole building blocks into cyclic peptides and peptidomimetics without the risk of reagent self-condensation during complex assembly [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
N/O/S-Alkylation in hit-to-lead
Controlled chloromethyl reactivity
Selectivity outcome in alkylation screening
Multi-step total synthesis
Crystalline stoichiometric precision
Electrophile over-alkylation risk review
Process scale-up route scouting
Solid-form handling and dispensing
Solvent system compatibility and exotherm risk

Hydrogen Bond Acceptor Count

2

Exact Mass

456.805663 g/mol

Monoisotopic Mass

452.811563 g/mol

Heavy Atom Count

19

Explore Compound Types